1(2H)-Quinolineacetic acid, 3,4-dihydro-6-methoxy--alpha--methyl-2-oxo- 1(2H)-Quinolineacetic acid, 3,4-dihydro-6-methoxy--alpha--methyl-2-oxo-
Brand Name: Vulcanchem
CAS No.: 115706-38-2
VCID: VC0040759
InChI: InChI=1S/C13H15NO4/c1-8(13(16)17)14-11-5-4-10(18-2)7-9(11)3-6-12(14)15/h4-5,7-8H,3,6H2,1-2H3,(H,16,17)
SMILES: CC(C(=O)O)N1C(=O)CCC2=C1C=CC(=C2)OC
Molecular Formula: C13H15NO4
Molecular Weight: 249.26 g/mol

1(2H)-Quinolineacetic acid, 3,4-dihydro-6-methoxy--alpha--methyl-2-oxo-

CAS No.: 115706-38-2

Main Products

VCID: VC0040759

Molecular Formula: C13H15NO4

Molecular Weight: 249.26 g/mol

1(2H)-Quinolineacetic  acid,  3,4-dihydro-6-methoxy--alpha--methyl-2-oxo- - 115706-38-2

CAS No. 115706-38-2
Product Name 1(2H)-Quinolineacetic acid, 3,4-dihydro-6-methoxy--alpha--methyl-2-oxo-
Molecular Formula C13H15NO4
Molecular Weight 249.26 g/mol
IUPAC Name 2-(6-methoxy-2-oxo-3,4-dihydroquinolin-1-yl)propanoic acid
Standard InChI InChI=1S/C13H15NO4/c1-8(13(16)17)14-11-5-4-10(18-2)7-9(11)3-6-12(14)15/h4-5,7-8H,3,6H2,1-2H3,(H,16,17)
Standard InChIKey HEUZCDUYKNVQRH-UHFFFAOYSA-N
SMILES CC(C(=O)O)N1C(=O)CCC2=C1C=CC(=C2)OC
Canonical SMILES CC(C(=O)O)N1C(=O)CCC2=C1C=CC(=C2)OC
Synonyms 1(2H)-Quinolineacetic acid, 3,4-dihydro-6-methoxy--alpha--methyl-2-oxo-
PubChem Compound 14177110
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator